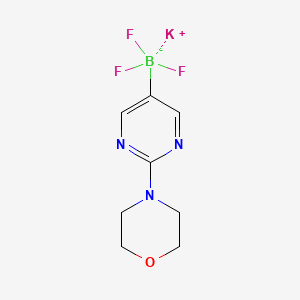
Potassium trifluoro(2-morpholinopyrimidin-5-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide typically involves the reaction of a pyrimidine derivative with a morpholine derivative in the presence of a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and potassium trifluoroborate as the boron source . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into a borane or borohydride.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases.
Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, the presence of the morpholine and pyrimidine groups allows for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Potassium (morpholin-4-yl)methyltrifluoroborate
- Potassium trifluoro[3-(morpholin-4-yl)prop-1-en-2-yl]boranuide
- Potassium trifluoro({4-[(morpholin-4-yl)methyl]phenyl})boranuide
Uniqueness
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of the pyrimidine ring enhances its stability and allows for selective interactions with biological targets, making it more versatile compared to other similar compounds.
Properties
Molecular Formula |
C8H10BF3KN3O |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
potassium;trifluoro-(2-morpholin-4-ylpyrimidin-5-yl)boranuide |
InChI |
InChI=1S/C8H10BF3N3O.K/c10-9(11,12)7-5-13-8(14-6-7)15-1-3-16-4-2-15;/h5-6H,1-4H2;/q-1;+1 |
InChI Key |
URAMMLMPJRASBC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(N=C1)N2CCOCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


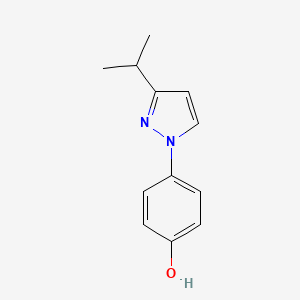

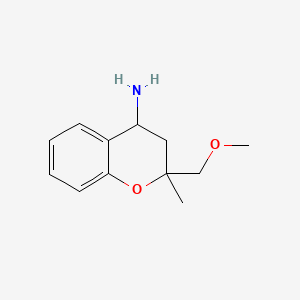
![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)
![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)

![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
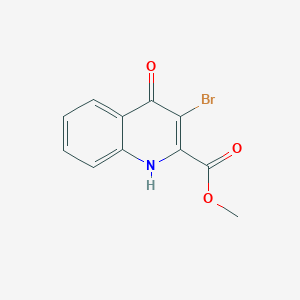
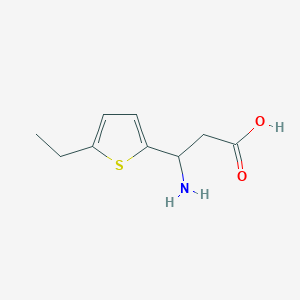
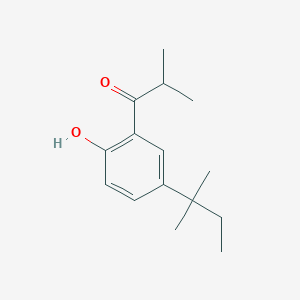
![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)
